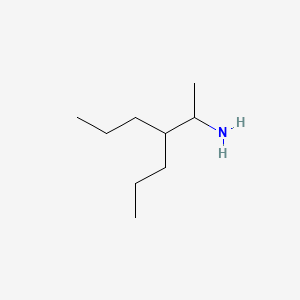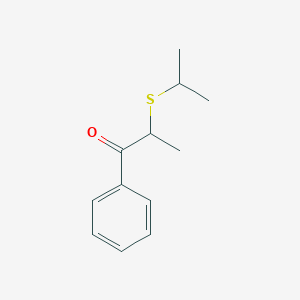
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety.
Méthodes De Préparation
The synthesis of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the condensation of pyrimidine derivatives with phenyl ethanamine under specific reaction conditions. The process typically involves:
Reagents: Pyrimidine derivatives, phenyl ethanamine, hydrochloric acid.
Conditions: The reaction is carried out in an inert atmosphere at room temperature.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Analyse Des Réactions Chimiques
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction.
Applications De Recherche Scientifique
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 2-phenyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride
- 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride These compounds share structural similarities but may differ in their chemical properties and applications. The unique combination of the pyrimidine and phenyl groups in this compound contributes to its distinct characteristics and potential uses .
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
1-(4-pyrimidin-5-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;/h2-9H,13H2,1H3;1H |
Clé InChI |
IDESHALRFFVEDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



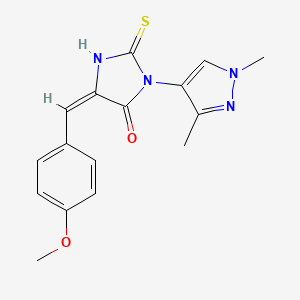
amine hydrochloride](/img/structure/B13648353.png)
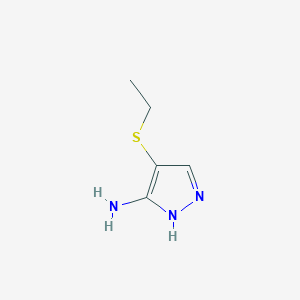
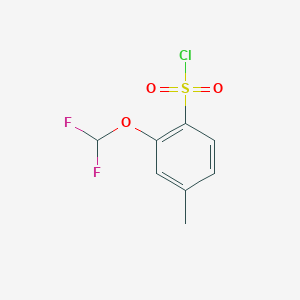


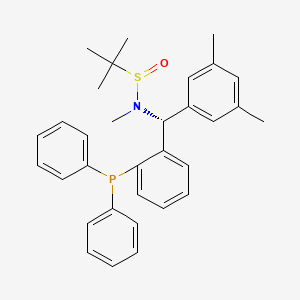
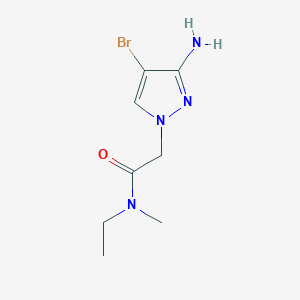
![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
![Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13648393.png)

